molecular formula C21H19NO4 B2474478 METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1359393-34-2

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2474478
CAS No.: 1359393-34-2
M. Wt: 349.386
InChI Key: WPRFAKVIAOSSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines quinoline and phenyl groups

Scientific Research Applications

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethenylphenol with methyl 6-methoxyquinoline-2-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

    Substitution: The phenyl and quinoline rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-METHOXYPHENYLACETATE: Similar in structure but lacks the quinoline ring.

    4-METHOXYPHENYLACETONE: Contains a phenyl group with a methoxy substituent but differs in the functional groups attached.

    BENZOIC ACID, 4-METHOXY-, ETHYL ESTER: Similar ester functional group but different core structure.

Properties

IUPAC Name

methyl 4-[(4-ethenylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)13-26-20-12-19(21(23)25-3)22-18-10-9-16(24-2)11-17(18)20/h4-12H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRFAKVIAOSSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)C=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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